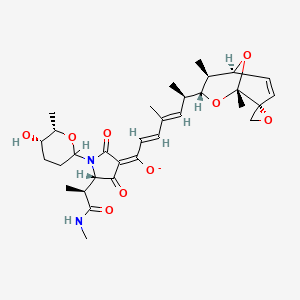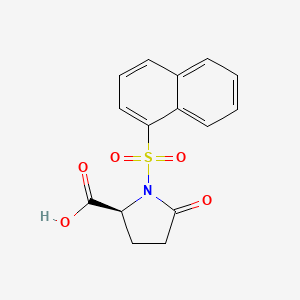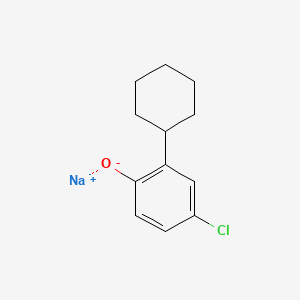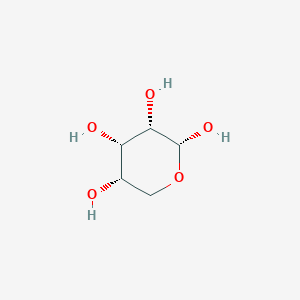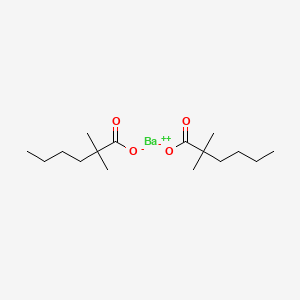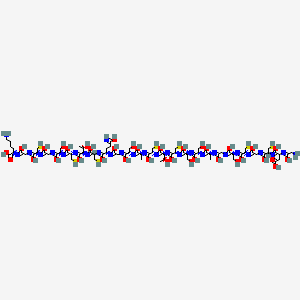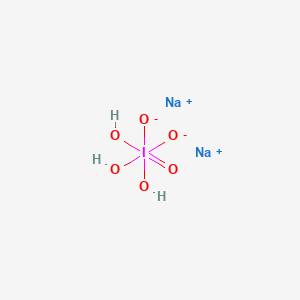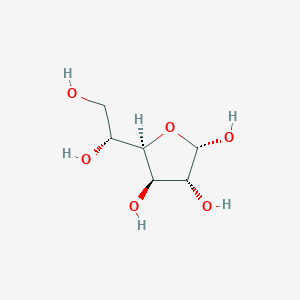
alpha-D-glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-glucofuranose: is a cyclic form of glucose, specifically a five-membered ring structure known as a furanose. It is one of the many isomers of glucose, which can exist in equilibrium between its open-chain form and various cyclic forms. The alpha designation indicates the orientation of the hydroxyl group attached to the anomeric carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-glucofuranose can be synthesized through the polymerization of sugar-based monomers. A common method involves the use of a free-radical polymerization technique in the presence of benzoyl peroxide as an initiator . Another approach includes the reaction of acetone with glucose in the presence of sulfuric acid as a catalyst to form isopropylidene derivatives .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of glucose from natural sources, followed by chemical modification to achieve the desired furanose form. The process typically includes steps such as hydrolysis, isomerization, and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form hemiacetals and acetals through reactions with alcohols and aldehydes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions with halogens or other nucleophiles can lead to substitution products.
Major Products: The major products formed from these reactions include different derivatives of glucose, such as glucosides, gluconic acid, and various substituted glucose compounds.
Wissenschaftliche Forschungsanwendungen
Alpha-D-glucofuranose has a wide range of applications in scientific research:
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Industry: It is utilized in the production of various pharmaceuticals, food additives, and biodegradable materials.
Wirkmechanismus
The mechanism of action of alpha-D-glucofuranose involves its ability to form cyclic hemiacetals and acetals, which play a crucial role in its reactivity and interactions with other molecules. The compound can interact with specific enzymes and receptors, influencing metabolic pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-mannofuranose: Another furanose form of a hexose sugar, differing in the orientation of the hydroxyl groups.
Beta-D-glucofuranose: The beta anomer of D-glucofuranose, with a different orientation of the hydroxyl group at the anomeric carbon.
Alpha-D-glucopyranose:
Uniqueness: Alpha-D-glucofuranose is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties compared to its pyranose counterparts.
Eigenschaften
CAS-Nummer |
36468-84-5 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
InChI-Schlüssel |
AVVWPBAENSWJCB-UKFBFLRUSA-N |
Isomerische SMILES |
C([C@H]([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


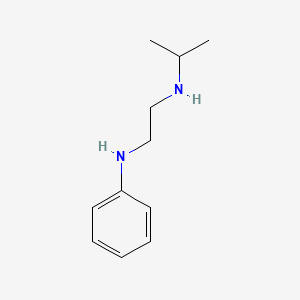

![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)

